(10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis and catalysis. The presence of the triphenylphosphine group in the molecule imparts unique chemical properties, making it useful in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 10-methoxy-10-oxodecyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .
Scientific Research Applications
(10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide involves its interaction with specific molecular targets. The triphenylphosphine group can interact with various enzymes and proteins, affecting their function. The compound may also participate in redox reactions, altering the cellular redox state and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis.
Tetraphenylphosphonium chloride: Another phosphonium salt with similar applications.
(10-Methoxy-10-oxodecyl)triphenylphosphonium bromide: A bromide analog with similar chemical properties
Uniqueness
(10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide is unique due to its specific alkyl chain and iodide ion, which impart distinct chemical properties. These properties make it particularly useful in certain chemical reactions and applications where other phosphonium salts may not be as effective .
Properties
CAS No. |
1107-86-4 |
---|---|
Molecular Formula |
C29H36IO2P |
Molecular Weight |
574.5 g/mol |
IUPAC Name |
(10-methoxy-10-oxodecyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C29H36O2P.HI/c1-31-29(30)24-16-5-3-2-4-6-17-25-32(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;/h7-15,18-23H,2-6,16-17,24-25H2,1H3;1H/q+1;/p-1 |
InChI Key |
OJLTVTQJIGREKZ-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.